molecular formula C24H24N4O2 B10920736 methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10920736
M. Wt: 400.5 g/mol
InChI Key: OSPVFCGQFADEMK-UHFFFAOYSA-N
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Description

Methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its multiple methyl and phenyl groups attached to the pyrazole rings, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from simpler pyrazole derivatives. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired pyrazole derivative with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate stands out due to its unique structure, which includes multiple methyl and phenyl groups. This structural complexity can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 1-[[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C24H24N4O2/c1-16-5-9-19(10-6-16)22-18(3)23(20-11-7-17(2)8-12-20)28(26-22)15-27-14-13-21(25-27)24(29)30-4/h5-14H,15H2,1-4H3

InChI Key

OSPVFCGQFADEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CN3C=CC(=N3)C(=O)OC)C4=CC=C(C=C4)C)C

Origin of Product

United States

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